
L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine is a tetrapeptide composed of four amino acids: isoleucine, cysteine, cysteine, and alanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides or those requiring specific modifications.
Analyse Chemischer Reaktionen
Types of Reactions
L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, leading to cyclization or cross-linking with other peptides.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to introduce functional groups or labels.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: DTT or TCEP in aqueous buffers.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with new functional groups.
Wissenschaftliche Forschungsanwendungen
L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug delivery systems and as a scaffold for designing bioactive peptides.
Industry: Utilized in the development of biomaterials and nanotechnology.
Wirkmechanismus
The mechanism of action of L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The cysteine residues can form disulfide bonds, influencing the peptide’s conformation and activity. These interactions can modulate signaling pathways, enzyme activity, or cellular processes, depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Isoleucyl-L-alanyl-L-alanine: A tripeptide with similar structural properties but lacking the cysteine residues.
L-Cysteinyl-L-cysteinyl-L-alanine: A tripeptide with two cysteine residues but missing the isoleucine.
L-Alanyl-L-isoleucyl-L-isoleucine: A tripeptide with isoleucine residues but no cysteine.
Uniqueness
L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine is unique due to the presence of two cysteine residues, which allow for the formation of disulfide bonds. This feature can significantly impact the peptide’s structural stability and functional properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
798540-97-3 |
|---|---|
Molekularformel |
C15H28N4O5S2 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H28N4O5S2/c1-4-7(2)11(16)14(22)19-10(6-26)13(21)18-9(5-25)12(20)17-8(3)15(23)24/h7-11,25-26H,4-6,16H2,1-3H3,(H,17,20)(H,18,21)(H,19,22)(H,23,24)/t7-,8-,9-,10-,11-/m0/s1 |
InChI-Schlüssel |
MJORXSXSTGQIIK-QHZLYTNSSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine](/img/structure/B12521541.png)
![4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B12521543.png)

![2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol](/img/structure/B12521558.png)
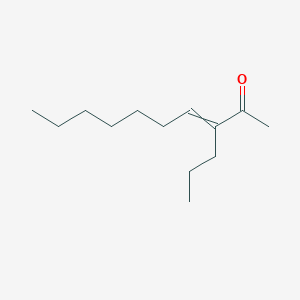
![4-[(2R)-2-Aminopropyl]aniline](/img/structure/B12521561.png)

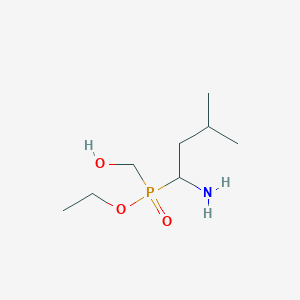
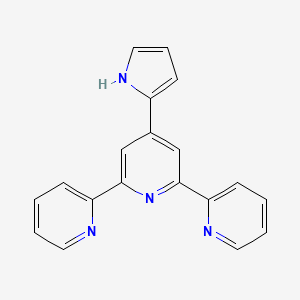
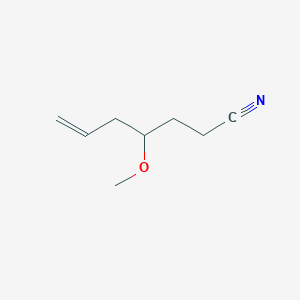
![Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]-](/img/structure/B12521584.png)
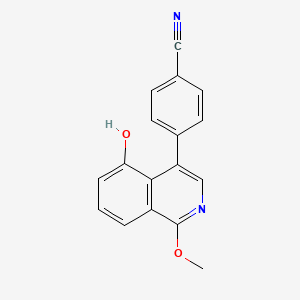
![8-[(2S,4S)-2,4-dihydroxy-3-oxooxolan-2-yl]octanoic acid](/img/structure/B12521597.png)
![2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene](/img/structure/B12521613.png)
